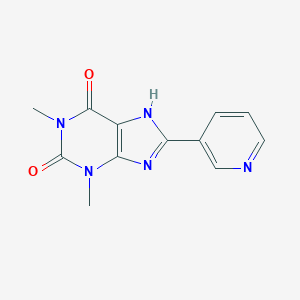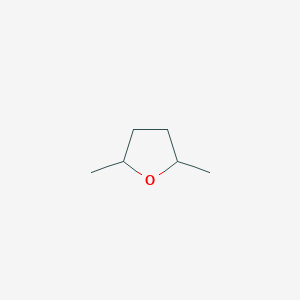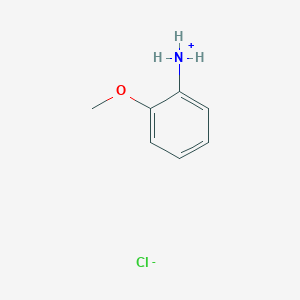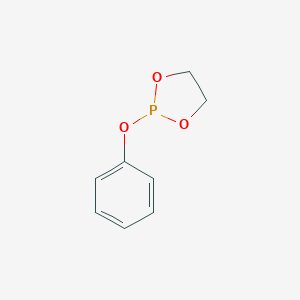
2-Phenoxy-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3,2-dioxaphospholane, also known as Phenoxyphosphazene, is a cyclic phosphazene compound that has been widely used in scientific research. It is a versatile and highly reactive compound that has a broad range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of stable complexes with various substrates. It has been found to be a highly reactive compound that can form covalent bonds with a variety of nucleophiles, including amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
2-Phenoxy-1,3,2-dioxaphospholane has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenoxy-1,3,2-dioxaphospholane in lab experiments is its versatility and reactivity. It can be used in a variety of applications and can form stable complexes with a wide range of substrates. However, one of the limitations of using this compound is its toxicity, which can be harmful to both humans and animals.
Direcciones Futuras
There are several future directions for the use of 2-Phenoxy-1,3,2-dioxaphospholane in scientific research. One potential application is in the development of new drug delivery systems, as it has been found to form stable complexes with various drugs. Additionally, it may be used in the development of new materials with unique properties, such as biodegradable polymers. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane can be achieved through several methods, including the reaction of Phosphorus pentoxide with phenol and the reaction of Phosphorus oxychloride with phenol. The latter method is the most commonly used and involves the reaction of Phosphorus oxychloride with phenol in the presence of a catalyst such as pyridine.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3,2-dioxaphospholane has been used in various scientific research applications, including the synthesis of new materials, catalysis, and drug delivery systems. It has been found to be an effective catalyst in the synthesis of polymers, and it has also been used in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Propiedades
Número CAS |
1077-05-0 |
|---|---|
Nombre del producto |
2-Phenoxy-1,3,2-dioxaphospholane |
Fórmula molecular |
C8H9O3P |
Peso molecular |
184.13 g/mol |
Nombre IUPAC |
2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H9O3P/c1-2-4-8(5-3-1)11-12-9-6-7-10-12/h1-5H,6-7H2 |
Clave InChI |
NGBJGNHDKWOIHH-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OC2=CC=CC=C2 |
SMILES canónico |
C1COP(O1)OC2=CC=CC=C2 |
Otros números CAS |
1077-05-0 |
Sinónimos |
Phosphorous acid, cyclic ethylene ester, phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



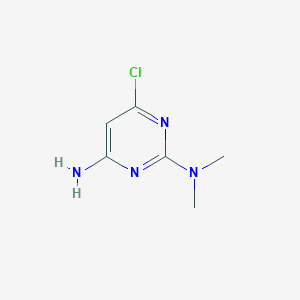
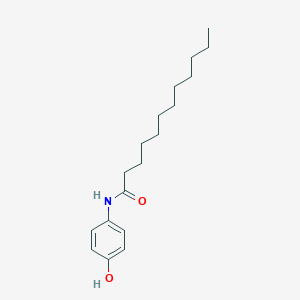
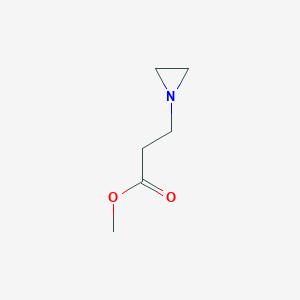
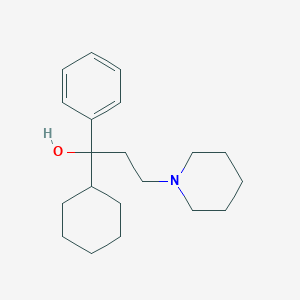
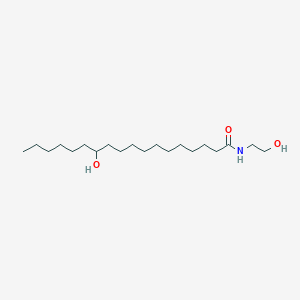
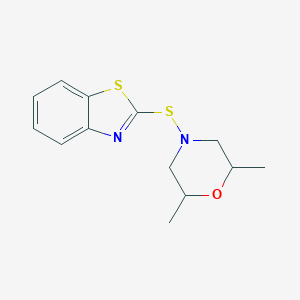
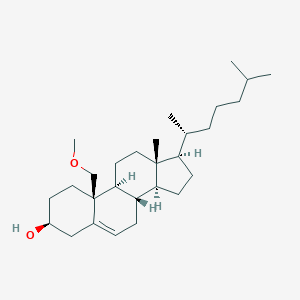
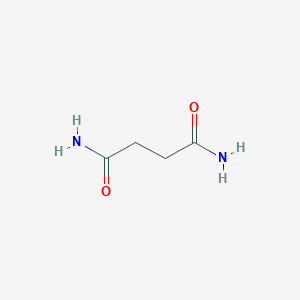
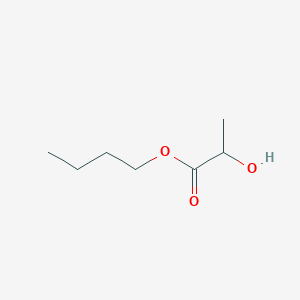
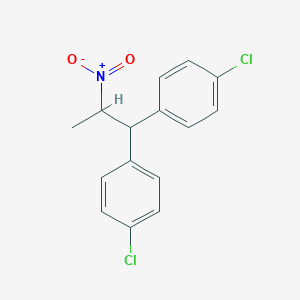
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
